3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Description
Properties
IUPAC Name |
3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O4S/c1-21-16(24)14-13(19-18(21)26)15(28-20-14)17(25)23-8-6-22(7-9-23)11-4-3-5-12(10-11)27-2/h3-5,10H,6-9H2,1-2H3,(H,19,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUYULUACVBYUDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione typically involves multiple steps. One common approach includes the following steps:
Formation of the Piperazine Derivative: The initial step involves the synthesis of 3-methoxyphenylpiperazine through the reaction of 3-methoxyaniline with piperazine under specific conditions.
Formation of the Thiazolopyrimidine Core: The thiazolopyrimidine core is synthesized through a cyclization reaction involving appropriate precursors such as thiourea and β-ketoesters.
Coupling Reaction: The final step involves coupling the piperazine derivative with the thiazolopyrimidine core using a coupling agent like carbodiimide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under oxidative conditions.
Reduction: The carbonyl group can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a structured comparison of the target compound with structurally analogous derivatives, focusing on core modifications, substituent effects, and functional properties.
Structural and Substituent Comparisons
Physicochemical Properties
- Solubility : The target’s 3-methoxyphenyl group improves aqueous solubility compared to 3-chlorophenyl () and 3,5-dichloro-4-methylphenyl () analogs .
- Thermal Stability : Thiazolo-pyrimidine cores (target and ) may exhibit lower thermal stability than pyrido-pyrimidines () due to sulfur’s redox sensitivity .
- Lipophilicity : The propyl substituent in increases logP vs. the target’s methyl group, favoring membrane penetration but reducing solubility .
Research Findings and Implications
Substituent Effects: Electron-donating groups (e.g., methoxy) improve solubility but may reduce receptor affinity compared to electron-withdrawing halogens .
Core Modifications: Thiazolo-pyrimidines offer unique electronic profiles vs. pyrido-pyrimidines, impacting charge distribution and intermolecular interactions .
Biological Activity
3-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-6-methyl-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione is a complex organic compound that has garnered attention in pharmacological research due to its diverse biological activities. This compound belongs to the class of thiazolopyrimidines and is characterized by a piperazine ring substituted with a methoxyphenyl group. Its potential therapeutic applications span across various fields including neuropharmacology and oncology.
- Molecular Formula : C18H19N5O4S
- Molecular Weight : 401.4 g/mol
- CAS Number : 1251682-14-0
The biological activity of this compound primarily involves its interaction with dopamine D3 receptors. It acts as a selective antagonist , which modulates dopaminergic signaling pathways. This mechanism is crucial for understanding its effects on behaviors associated with addiction and mood disorders.
Anticancer Activity
Research has indicated that derivatives of thiazolopyrimidines exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines:
| Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|
| MCF-7 (Breast) | 9.1 | |
| H157 (Lung) | Not specified | |
| BHK-21 (Kidney) | Not specified |
These findings suggest that the compound may induce apoptosis and inhibit cell proliferation in cancer cells.
Antimicrobial Activity
The compound has also demonstrated antimicrobial properties against several pathogenic bacteria. Studies have shown efficacy against:
| Bacteria | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Significant | |
| Escherichia coli | Moderate | |
| Pseudomonas aeruginosa | Significant |
This antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis and function.
Anti-inflammatory and Analgesic Effects
In addition to its anticancer and antimicrobial properties, the compound exhibits anti-inflammatory and analgesic effects. Research indicates that it can reduce inflammation markers in vitro and alleviate pain responses in animal models.
Pharmacokinetics
The pharmacokinetic profile of this compound suggests it undergoes hepatic metabolism. The bioavailability and half-life are yet to be fully characterized but are essential for determining its therapeutic potential.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Dopamine D3 Receptor Antagonism : A study highlighted the impact of similar compounds on cocaine-induced conditioned place preference (CPP), demonstrating their potential in treating addiction disorders.
- Cytotoxicity in Cancer Models : Another investigation focused on the cytotoxic effects of thiazolopyrimidine derivatives in various cancer cell lines, confirming their role as effective anticancer agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
